1-Stearoyl-rac-glycerol-13C3,d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H42O4 |

|---|---|

Molecular Weight |

366.6 g/mol |

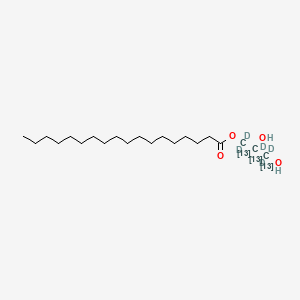

IUPAC Name |

[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |

InChI Key |

VBICKXHEKHSIBG-NZWLKZTNSA-N |

Isomeric SMILES |

[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled monoacylglycerol. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in the field of lipidomics. This document details its chemical and physical properties, its application in stable isotope dilution assays, and provides a generalized experimental protocol for its use in quantifying 1-stearoylglycerol in biological matrices. Furthermore, this guide outlines the metabolic context of monoacylglycerols and their role in cellular signaling.

Introduction

This compound is a synthetically derived, isotopically labeled version of the naturally occurring monoacylglycerol, 1-stearoylglycerol. The incorporation of three Carbon-13 (¹³C) atoms and five Deuterium (d5) atoms induces a known mass shift, allowing for its clear differentiation from the endogenous analyte in mass spectrometry. This property makes it an ideal internal standard for quantitative studies, enabling precise and accurate measurement of 1-stearoylglycerol levels in various biological samples. Such measurements are crucial for understanding the role of monoacylglycerols in health and disease, as they are implicated in various physiological and pathological processes, including metabolic disorders and cancer.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1330171-24-8 | [1] |

| Molecular Formula | C₁₈¹³C₃H₃₇D₅O₄ | [1] |

| Molecular Weight | 366.56 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in chloroform (B151607) | [3] |

| Storage Conditions | -20°C |

Applications in Research

The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry for the quantification of 1-stearoylglycerol. This technique is widely employed in:

-

Lipidomics: To accurately profile and quantify monoacylglycerols in complex biological samples like plasma, serum, and tissues.[4]

-

Biomarker Discovery: Altered levels of 1-stearoylglycerol have been associated with certain diseases, including a statistically significant inverse association with the risk of prostate cancer.[3] The use of a reliable internal standard is critical for validating such potential biomarkers.

-

Drug Development: To assess the effect of therapeutic interventions on lipid metabolism.

-

Metabolic Research: To trace the metabolic fate of glycerol (B35011) and fatty acids in various pathways.

Experimental Protocols

The following section outlines a generalized experimental workflow for the quantification of 1-stearoylglycerol in human plasma using this compound as an internal standard. This protocol is a composite of established lipidomics methodologies.[4]

Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction method is paramount for accurate quantification. The Bligh and Dyer method is a commonly used technique.[4]

Materials:

-

Human plasma

-

This compound internal standard solution (concentration to be optimized, typically in the low µg/mL range)

-

Chloroform

-

Methanol

-

Distilled water

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of this compound internal standard solution. The exact amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels of 1-stearoylglycerol.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of distilled water and vortex.

-

Centrifuge at 1000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of isopropanol (B130326) and acetonitrile).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the targeted quantification of lipids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters (Typical):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 50-60°C.

-

Injection Volume: 5-10 µL.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.

MS/MS Parameters (Hypothetical MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor and product ions for 1-stearoylglycerol and its labeled internal standard need to be determined empirically on the specific mass spectrometer being used. The following are hypothetical transitions based on the structures:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 1-Stearoylglycerol | [M+NH₄]⁺ or [M+H]⁺ | Fragment corresponding to the loss of water or the glycerol headgroup. | Positive |

| This compound | [M+NH₄]⁺ or [M+H]⁺ (mass will be shifted by +8 Da) | Fragment corresponding to the loss of water or the labeled glycerol headgroup. | Positive |

Note: It is critical to optimize the collision energy for each transition to achieve the highest sensitivity.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the unlabeled analyte (1-stearoylglycerol).

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of 1-stearoylglycerol in the unknown samples.

Metabolic Pathways and Signaling

Monoacylglycerols like 1-stearoylglycerol are key intermediates in lipid metabolism. They are primarily formed through the hydrolysis of triglycerides and diacylglycerols by lipases.[5]

Monoacylglycerol Metabolism

The central enzyme in the breakdown of monoacylglycerols is monoacylglycerol lipase (B570770) (MGL).[6]

Caption: Simplified pathway of triglyceride hydrolysis leading to the formation and breakdown of 1-stearoylglycerol.

Role in Signaling

Monoacylglycerols are not just metabolic intermediates; they also have important signaling functions. For instance, another monoacylglycerol, 2-arachidonoylglycerol (B1664049) (2-AG), is a key endocannabinoid that activates cannabinoid receptors.[7] The hydrolysis of 2-AG by MGL terminates its signaling and produces arachidonic acid, a precursor for prostaglandins, which are inflammatory mediators.[5] While 1-stearoylglycerol is not a cannabinoid receptor agonist, its metabolism influences the availability of fatty acids and glycerol, which can have downstream effects on various signaling pathways.

References

- 1. 1-Stearoyl-sn-glycerol | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – 1 Stearoylglycerol [mzcloud.org]

- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Stearoyl-rac-glycerol = 99 123-94-4 [sigmaaldrich.com]

- 5. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 7. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-depth Technical Guide to 1-Stearoyl-rac-glycerol-13C3,d5: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled monoacylglycerol, 1-Stearoyl-rac-glycerol-13C3,d5. This document is intended for researchers and professionals in the fields of lipidomics, metabolomics, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and tracer studies.

Chemical Structure and Properties

This compound is a synthetically produced monoacylglycerol that is isotopically labeled with three Carbon-13 (¹³C) atoms and five Deuterium (B1214612) (d5) atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-stearoyl-rac-glycerol and other related monoacylglycerols in complex biological samples. The heavy isotopes increase the molecular weight of the molecule without significantly altering its chemical properties, allowing for its clear differentiation from the endogenous, unlabeled counterpart.[1]

The chemical structure of this compound is characterized by a stearic acid molecule esterified to a glycerol (B35011) backbone. The "rac" in the name indicates a racemic mixture of the sn-1 and sn-3 stereoisomers. The ¹³C atoms are incorporated into the glycerol backbone, and the deuterium atoms are located on the glycerol moiety.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 1330171-24-8 | [2] |

| Molecular Formula | C₁₈¹³C₃H₃₇D₅O₄ | [2] |

| Molecular Weight | 366.56 g/mol | [2] |

| Appearance | Solid | [No specific source, inferred] |

| Storage Conditions | -20°C | [No specific source, inferred] |

Applications in Research

This compound is primarily utilized as an internal standard in quantitative lipidomics studies employing mass spectrometry (MS). Its application is crucial for the accurate measurement of monoacylglycerols in various biological matrices, such as plasma, serum, tissues, and cells.

Monoacylglycerols, including 1-stearoyl-rac-glycerol, are important signaling molecules involved in a variety of physiological and pathological processes. Altered levels of 1-stearoyl-rac-glycerol have been associated with cancer and inflammatory diseases.[3] Therefore, the precise quantification of this lipid is essential for biomarker discovery and understanding disease mechanisms. One of its applications includes being part of a panel of serum metabolic biomarkers for the detection and diagnosis of cancer, particularly ovarian cancer.[2]

Experimental Protocols

The following section outlines a representative experimental protocol for the quantitative analysis of 1-stearoyl-rac-glycerol in human plasma using this compound as an internal standard, followed by lipid extraction and LC-MS/MS analysis. This protocol is a composite based on established lipidomics methodologies.

Lipid Extraction from Human Plasma

This protocol is adapted from established methods for lipid extraction from plasma.

Materials:

-

Human plasma

-

This compound internal standard solution (in methanol)

-

Methanol (B129727) (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, LC-MS grade

Procedure:

-

Thaw human plasma samples on ice.

-

In a clean glass tube, add 50 µL of plasma.

-

Add 10 µL of the this compound internal standard solution to the plasma sample. The final concentration of the internal standard should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

-

Add 500 µL of cold methanol to the sample, vortex for 10 seconds to mix.

-

Add 1.5 mL of MTBE, vortex for 1 minute.

-

Incubate the mixture for 30 minutes at room temperature on a shaker.

-

Add 375 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

-

Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1, v/v).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Analyte (1-Stearoyl-rac-glycerol): Precursor ion (Q1) m/z [M+NH₄]⁺ → Product ion (Q3) m/z [M+H-H₂O]⁺

-

Internal Standard (this compound): Precursor ion (Q1) m/z [M+NH₄]⁺ → Product ion (Q3) m/z [M+H-H₂O]⁺

-

Note: The exact m/z values will need to be determined based on the specific adducts formed and the isotopic labeling pattern.

-

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.

Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous 1-stearoyl-rac-glycerol to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of the unlabeled standard spiked with a constant amount of the internal standard to determine the absolute concentration of the analyte in the samples.

Signaling and Metabolic Pathways

1-stearoyl-rac-glycerol is a monoacylglycerol that plays a role in the broader context of glycerolipid metabolism. Monoacylglycerols can be formed from the breakdown of triglycerides and diacylglycerols and can be further metabolized to glycerol and free fatty acids. They also serve as precursors for the synthesis of other lipids and can act as signaling molecules.

The following diagrams illustrate the general workflow for lipidomics analysis and the metabolic context of 1-stearoyl-rac-glycerol.

References

An In-depth Technical Guide to the Function of Labeled Monoglycerides in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role isotopically labeled monoglycerides (B3428702) play in modern metabolic research. By acting as precise tracers, these molecules offer unparalleled insights into the complex dynamics of lipid absorption, transport, and utilization. This document details their application in elucidating metabolic pathways, quantifies their metabolic fate, and outlines the experimental protocols necessary for their use, making it an essential resource for professionals in metabolic research and therapeutic development.

Core Function: Tracing the Monoglyceride Pathway of Fat Absorption

The primary route for dietary fat absorption is the monoglyceride pathway.[1][2] Labeled monoglycerides are instrumental in studying this process. Following the digestion of dietary triglycerides into free fatty acids and 2-monoglycerides (2-MGs), these components are absorbed by enterocytes in the small intestine. Inside the cell, 2-MG is re-esterified back into triglycerides, packaged into chylomicrons, and secreted into the lymph.

Using doubly labeled monoglycerides (e.g., with tritium (B154650) on the glycerol (B35011) backbone and Carbon-14 on the fatty acid) allows researchers to track the fate of the entire molecule.[1][2] Studies have shown that during the initial phase of fat absorption, the ratio of the two isotopes in lymph glycerides remains largely unchanged from the meal, indicating that the monoglyceride is absorbed and re-esterified intact.[1][2] This confirms that the 2-monoglyceride pathway is the major route for fat absorption in humans.[1][2]

Elucidating Key Metabolic Crossroads

Labeled monoglycerides are crucial for investigating the enzymes that regulate their metabolism, such as Monoacylglycerol Acyltransferase (MGAT) and Monoacylglycerol Lipase (MAGL).

Monoacylglycerol Acyltransferase (MGAT)

MGAT enzymes catalyze the synthesis of diacylglycerol (DAG) from monoglycerides and free fatty acids, a key step in triglyceride resynthesis.[3] Labeled monoglycerides, such as 1-oleoyl-glycerol-d5, serve as substrates to trace MGAT-driven incorporation into triglycerides in cellular assays.[3] This allows for the screening and validation of MGAT inhibitors, which are of therapeutic interest for metabolic disorders.[3]

Monoacylglycerol Lipase (MAGL)

MAGL is the primary enzyme responsible for hydrolyzing monoglycerides into free fatty acids and glycerol.[4][5] It plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a monoglyceride that acts as a ligand for cannabinoid receptors.[4][6][7] Labeled 2-AG is used to study MAGL activity and the effects of its inhibition. Blocking MAGL with inhibitors like JZL184 leads to a significant elevation in brain 2-AG levels, demonstrating MAGL's central role in endocannabinoid metabolism.[4] This has implications for developing therapies for neurological and inflammatory diseases.[6][8]

Quantitative Data from Tracer Studies

Isotopic labeling enables the direct measurement and quantification of metabolic fluxes.[9] Studies using radiolabeled monoglycerides have provided key quantitative data on the efficiency of fat absorption.

| Tracer Administered | Isotope | Recovery in Lymph Lipids | Study Population | Reference |

| Doubly Labeled Monoglyceride | Glycerol (Tritium) | 35% - 53% | 5 male subjects | [1][2] |

| Doubly Labeled Monoglyceride | Fatty Acid (¹⁴C) | 35% - 57% | 5 male subjects | [1][2] |

| Free Glycerol | Tritium | 4.1% | 5 male subjects | [1][2] |

| ¹³C-labeled MCT | ¹³C | 42% (as CO₂) | 3 healthy males | [10] |

| ¹³C-labeled MCT (with carbs/protein) | ¹³C | 62% (as CO₂) | 3 healthy males | [10] |

Table 1: Summary of quantitative outcomes from metabolic studies using labeled glycerides. The low recovery of free glycerol highlights that it is not efficiently re-incorporated into triglycerides in the enterocyte and is instead diverted to the portal vein.[1][2] In contrast, the high and correlated recovery of both labels from the monoglyceride demonstrates its intact absorption.

Experimental Protocols

The use of stable isotope-labeled monoglycerides combined with mass spectrometry is a powerful and safe technique for human and animal studies.[9][11] Below is a generalized protocol for an in vivo metabolic tracing study.

General Protocol: In Vivo Lipid Metabolism Study

-

Tracer Selection and Preparation :

-

Select a stable isotope-labeled monoglyceride (e.g., 1-oleoyl-glycerol-d5) or a labeled triglyceride that will be digested into a labeled monoglyceride (e.g., U¹³C-Triglyceride oil).[3] The choice of isotope (e.g., ¹³C, ²H) depends on the analytical method and the specific pathway being investigated.[9]

-

The tracer is often mixed with a carrier vehicle, such as corn oil or a liquid meal supplement, for oral administration.[3]

-

-

Subject Preparation and Tracer Administration :

-

Subjects (e.g., C57BL/6 mice or human volunteers) are typically fasted overnight to establish a baseline metabolic state.[12]

-

For studies involving pharmacological intervention, a vehicle control or a drug (e.g., an MGAT2 inhibitor) is administered prior to the tracer.[3]

-

The labeled tracer is administered, commonly via oral gavage in animal models or as part of a meal for human subjects.[2] Bolus injection or continuous infusion are alternative methods for specific kinetic studies.[10][13]

-

-

Sample Collection :

-

Sample Processing and Analysis :

-

Lipids are extracted from plasma using organic solvents (e.g., methanol/pentanol).

-

Heavy internal standards are added to the samples for absolute quantification.

-

The isotopic enrichment and concentration of labeled lipids (triglycerides, cholesteryl esters, etc.) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][9][14]

-

-

Data Analysis :

-

The appearance of the labeled monoglyceride and its metabolites in the plasma over time is plotted to determine absorption and metabolism kinetics.

-

Metabolic flux rates are calculated using compartmental modeling or non-compartmental analysis, accounting for factors like tracer recycling.[13]

-

Applications in Drug Development

The use of labeled monoglycerides and their precursors is integral to drug discovery and development.[15][16][17]

-

Target Engagement and Efficacy : As demonstrated with MGAT2 inhibitors, labeled substrates can confirm that a drug is engaging its target in vivo by measuring the inhibition of labeled triglyceride resynthesis.[3]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Tracing the metabolic fate of lipids provides crucial pharmacodynamic data on how a drug affects metabolic pathways.[14] This is essential for establishing dose-response relationships.

-

Understanding Disease Mechanisms : By revealing dysfunctions in lipid metabolism, these studies help identify and validate new therapeutic targets for conditions like hypertriglyceridemia, type 2 diabetes, and atherosclerosis.

Stable isotope labeling is a safe and highly sensitive technique, making it suitable for clinical trials, including in vulnerable populations.[11][15] The precise data gathered is often GLP-compliant and suitable for regulatory submissions, accelerating the therapeutic development pipeline.[15]

References

- 1. The monoglyceride pathway of fat absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the role of monoacylglycerol lipases (MAGL) under abiotic stress and lipid metabolism in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. joe.bioscientifica.com [joe.bioscientifica.com]

- 12. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of stable isotopically labeled tracers to measure very low density lipoprotein-triglyceride turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metsol.com [metsol.com]

- 16. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]

- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 1-Stearoyl-rac-glycerol-13C3,d5 in Advancing Lipidomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding their complex roles in health and disease. The inherent complexity of the lipidome, coupled with challenges in sample preparation and analysis, necessitates the use of robust internal standards. 1-Stearoyl-rac-glycerol-13C3,d5, a stable isotope-labeled analog of a key monoglyceride, has emerged as an indispensable tool for researchers, enabling reliable quantification and deeper insights into lipid metabolism and signaling. This guide provides a comprehensive overview of its applications, supported by detailed experimental protocols and data presentation.

The Imperative of Stable Isotope-Labeled Standards in Lipidomics

Mass spectrometry (MS)-based lipidomics is a powerful technique for the large-scale analysis of lipids. However, it is susceptible to various sources of analytical variability, including matrix effects, extraction inefficiencies, and instrument drift. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis, as it employs internal standards that are chemically identical to the analyte of interest but differ in mass due to isotopic enrichment.

This compound serves as an ideal internal standard for the quantification of 1-stearoyl-rac-glycerol and other related monoglycerides. By introducing a known amount of this labeled standard into a biological sample at the earliest stage of sample preparation, it co-elutes with the endogenous analyte and experiences the same analytical variations. The ratio of the signal from the endogenous lipid to the labeled standard allows for highly accurate and precise quantification, effectively normalizing for any experimental inconsistencies.[1][2]

Core Applications in Lipidomic Analysis

The primary application of this compound is as an internal standard in targeted lipidomics workflows, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These workflows are designed to quantify a predefined set of lipid molecules with high sensitivity and specificity.

Biomarker Discovery and Validation: Recent metabolomic studies have identified 1-stearoylglycerol as a potential biomarker in various diseases. For instance, circulating levels of 1-stearoylglycerol have been found to be inversely associated with the risk of prostate cancer. The use of this compound is critical for the validation of such findings in larger patient cohorts, ensuring the accuracy and reproducibility of the quantitative data. Furthermore, it has been implicated as a potential biomarker for certain types of cancer, including ovarian cancer.[3]

Studying Lipid Metabolism and Signaling: Monoglycerides are not merely intermediates in the breakdown and synthesis of triglycerides; they are also active signaling molecules. By enabling the accurate measurement of monoglyceride levels, this compound facilitates the investigation of pathways regulated by these lipids.

Quantitative Performance in a Targeted LC-MS/MS Assay

The following table summarizes representative quantitative performance data for a validated LC-MS/MS method for the analysis of monoglycerides, using a stable isotope-labeled internal standard like this compound. These values are illustrative of a well-characterized assay and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Performance | Description |

| Linearity (R²) | >0.998 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[4] |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 2 - 15 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 10% | The coefficient of variation for repeated measurements of a quality control sample within the same day. |

| Inter-day Precision (%CV) | < 15% | The coefficient of variation for repeated measurements of a quality control sample on different days. |

| Accuracy (% Recovery) | 90 - 110% | The percentage of the true concentration of the analyte that is measured by the assay. |

Experimental Protocols

A detailed methodology for a targeted lipidomics experiment to quantify 1-stearoylglycerol in human plasma is provided below.

1. Sample Preparation and Lipid Extraction:

-

Materials: Human plasma, this compound internal standard solution (1 µg/mL in methanol), methyl-tert-butyl ether (MTBE), methanol (B129727), water (LC-MS grade).

-

Procedure:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.

-

Add 200 µL of methanol and vortex for 30 seconds.

-

Add 750 µL of MTBE and vortex for 1 minute.

-

Add 188 µL of water and vortex for 30 seconds.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the upper organic phase (containing lipids) and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Stearoylglycerol (Endogenous): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrument.

-

This compound (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be optimized based on instrument.

-

-

Collision Energy and other MS parameters: To be optimized for each transition to achieve maximum sensitivity.

-

3. Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of both the endogenous 1-stearoylglycerol and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Construct a calibration curve using a series of standards with known concentrations of unlabeled 1-stearoylglycerol and a fixed concentration of the internal standard.

-

Determine the concentration of 1-stearoylglycerol in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow Diagram:

A typical targeted lipidomics workflow for monoglyceride quantification.

Monoglyceride Signaling Pathway Diagram:

Monoglycerides, such as 1-stearoylglycerol, are primarily catabolized by the enzyme monoglyceride lipase (B570770) (MGL). This hydrolysis releases glycerol (B35011) and a free fatty acid. A key substrate for MGL is the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The breakdown of 2-AG by MGL terminates its signaling through cannabinoid receptors (CB1 and CB2), which are involved in a wide range of physiological processes.[5][6]

The central role of Monoglyceride Lipase (MGL) in monoglyceride catabolism.

Conclusion

This compound is a vital tool for any researcher conducting quantitative lipidomics. Its use as an internal standard within a robust LC-MS/MS workflow provides the accuracy, precision, and reliability necessary to confidently identify and validate changes in monoglyceride concentrations. This enables a deeper understanding of the intricate roles these lipids play in metabolic regulation and cell signaling, ultimately advancing research and supporting the development of novel therapeutic strategies.

References

- 1. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

Unlocking Lipid Metabolism: An In-depth Technical Guide to Isotopic Labeling in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling techniques in lipid research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful methods for elucidating the complex dynamics of lipid metabolism. This guide will delve into the core principles of isotopic labeling, detail experimental protocols, present quantitative data, and visualize key metabolic pathways.

Core Concepts of Isotopic Labeling in Lipidomics

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can track the journey of these "labeled" molecules through various metabolic pathways.[1] This approach provides dynamic information on the synthesis, degradation, and transformation of individual lipid species, which cannot be obtained from static measurements of lipid concentrations alone.[2][3]

Commonly Used Stable Isotopes in Lipid Research:

-

Carbon-13 (¹³C): Widely used to trace the carbon backbone of lipids. Labeled precursors like ¹³C-glucose or ¹³C-fatty acids are introduced to track de novo lipogenesis and fatty acid elongation.[4]

-

Deuterium (B1214612) (²H or D): Often administered as deuterated water (D₂O), deuterium is incorporated into lipids during their synthesis, providing a measure of lipid turnover.[5][6] Deuterated fatty acids are also used to trace their metabolic fate.[6]

-

Nitrogen-15 (¹⁵N): Utilized for studying nitrogen-containing lipids such as sphingolipids and phospholipids (B1166683) by labeling precursors like amino acids.

-

Oxygen-18 (¹⁸O): Can be used to study lipid oxidation and other specific enzymatic reactions.

Key Labeling Strategies:

-

Single Isotope Labeling: Involves the incorporation of a single type of stable isotope (e.g., ¹³C) for straightforward metabolic tracing.

-

Multiple Isotope Labeling: The introduction of more than one type of stable isotope (e.g., ¹³C and ²H) allows for the elucidation of more complex metabolic pathways and turnover rates.

-

Uniform Labeling: All atoms of a specific element in a precursor molecule are replaced with their stable isotope (e.g., U-¹³C-glucose). This is essential for accurate quantitation and flux analysis.

Analytical Techniques:

The primary analytical methods for detecting and quantifying isotopically labeled lipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS separates lipids and detects the mass shift introduced by the stable isotopes.[4] Tandem MS (MS/MS) provides further structural information.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the position of the isotopic label within the molecule, offering insights into specific metabolic pathways.[7]

Quantitative Data in Isotopic Labeling Studies

Isotopic labeling allows for the precise quantification of various aspects of lipid metabolism. The following tables summarize representative quantitative data from studies utilizing these techniques.

Table 1: Turnover Rates of Different Lipid Classes

| Lipid Class | Model System | Turnover Rate / Half-life | Labeled Precursor | Reference |

| Very-Long-Chain Ceramides (C24:0, C24:1) | Human Embryonic Kidney (HEK) cells | Half-life: ~4.5 hours | Deuterated fatty acids | [8] |

| Long-Chain Ceramides (C16:0, C18:0) | Human Embryonic Kidney (HEK) cells | >50% remaining after 24 hours | Deuterated fatty acids | [8] |

| VLDL-Triglycerides | Humans | Fractional Synthesis Rate (FSR): ~25% per hour | ¹³C-palmitate | [9] |

| Phosphatidylcholine (unstable component) | Neoplastic Mast Cells | Rapid turnover | Choline | [10] |

| Sphingomyelin (stable component) | Neoplastic Mast Cells | Metabolically stable | Choline | [10] |

| Low-Density Lipoprotein Receptor (LDLR) | Mice (control diet) | Fractional Replacement Rate (FRR): 0.10 h⁻¹ | D₂O | [11][12] |

| Low-Density Lipoprotein Receptor (LDLR) | Mice (high-cholesterol diet) | Fractional Replacement Rate (FRR): 0.06 h⁻¹ | D₂O | [11][12] |

| PCSK9 (liver) | Mice | Half-life: 54-59 hours | D₂O | [12] |

Table 2: De Novo Lipogenesis and Fatty Acid Synthesis Rates

| Parameter | Model System | Rate | Labeled Precursor | Reference |

| De Novo Lipogenesis (Palmitate) | Human Hepatocytes (in vivo, fasted) | 0.91% of VLDL-palmitate | ¹³C-acetate | [13] |

| De Novo Lipogenesis (Palmitate) | Human Hepatocytes (in vivo, fed) | 1.64-1.97% of VLDL-palmitate | ¹³C-acetate | [13] |

| De Novo Lipogenesis | Human Liver Cell Line (in vitro) | Reduced with omega-3 fatty acid treatment | U-¹³C-glucose | [10] |

| Fatty Acid Synthesis (from Glucose) | CTP-deficient Cancer Cells | 32% of lipogenic acetyl-CoA | ¹³C-glucose | [14] |

| Fatty Acid Synthesis (from Glutamine) | CTP-deficient Cancer Cells | 48% of lipogenic acetyl-CoA | ¹³C-glutamine | [14] |

| Fatty Acid Production | Saccharomyces cerevisiae (engineered strain) | Increased by ~70% with genetic modifications | ¹³C-glucose | [9] |

Table 3: Fatty Acid Oxidation and Cholesterol Metabolism

| Parameter | Model System | Rate | Labeled Precursor | Reference |

| Intramyocellular Palmitate Oxidation | Rat Skeletal Muscle (lean, resting) | 3.47 nmol/g/min | Dual stable isotopes | [6] |

| Intramyocellular Palmitate Oxidation | Rat Skeletal Muscle (obese, resting) | 6.96 nmol/g/min | Dual stable isotopes | [6] |

| Plasma Palmitate Oxidation | Rat Skeletal Muscle (lean, resting) | 2.06 nmol/g/min | Dual stable isotopes | [6] |

| Plasma Palmitate Oxidation | Rat Skeletal Muscle (obese, resting) | 1.34 nmol/g/min | Dual stable isotopes | [6] |

| Cholesterol Esterification Rate | Isolated Rat Hepatocytes | 25.8 nmol/h/g of cells | ³H-cholesterol | [15] |

| Cholesterol Esterification Rate | Isolated Rat Hepatocytes (cholesterol-fed) | 63.2 nmol/h/g of cells | ³H-cholesterol | [15] |

| Cholesterol Synthesis | Mice (high-carbohydrate diet) | n ≈ 25 (hydrogens incorporated) | D₂O | [16] |

| Cholesterol Synthesis | Mice (carbohydrate-free diet) | n ≈ 27 (hydrogens incorporated) | D₂O | [16] |

Key Metabolic Pathways in Lipid Metabolism

Isotopic labeling is instrumental in dissecting the intricate pathways of lipid synthesis and modification. Below are visualizations of key pathways generated using the DOT language.

De Novo Fatty Acid Synthesis

This pathway describes the synthesis of fatty acids from acetyl-CoA, a central metabolite derived from glucose and other nutrients.

References

- 1. researchgate.net [researchgate.net]

- 2. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 4. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 6. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]

- 7. Comparative lipid analysis in the normal and cancerous organoids of MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]

- 10. Turnover of mammalian phospholipids. Stable and unstable components in neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol ester turnover in isolated liver cells. Effects of cholesterol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of 1-Stearoyl-rac-glycerol-13C3,d5 in Unraveling Lipid Dysregulation for Cancer Biomarker Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altered lipid metabolism is a hallmark of cancer, presenting a rich source of potential biomarkers for early diagnosis, prognosis, and therapeutic monitoring. Among the lipids implicated in carcinogenesis, 1-stearoylglycerol (1-SG), a monoacylglycerol, has emerged as a molecule of interest. Its quantification in complex biological matrices necessitates the use of a stable isotope-labeled internal standard, with 1-Stearoyl-rac-glycerol-13C3,d5 serving as the gold standard for mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the role and application of this compound in cancer biomarker discovery, detailing its function as an internal standard, relevant experimental protocols, and the associated signaling pathways.

Introduction: The Significance of Lipids in Cancer Biology

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] This includes alterations in lipid metabolism, which are crucial for membrane synthesis, energy storage, and the production of signaling molecules.[1][2] Monoacylglycerols (MAGs), such as 1-stearoylglycerol, are key intermediates in lipid metabolism, arising from the breakdown of triglycerides and phospholipids. The enzyme monoacylglycerol lipase (B570770) (MAGL) hydrolyzes MAGs into free fatty acids (FFAs) and glycerol (B35011).[2] Dysregulation of this process has been implicated in promoting cancer cell aggressiveness.[2]

The Role of this compound as an Internal Standard

Accurate and precise quantification of endogenous metabolites like 1-stearoylglycerol in biological samples (e.g., serum, plasma, tissue) is challenging due to matrix effects and variations in sample preparation and instrument response. This compound is a stable isotope-labeled analogue of 1-stearoylglycerol. It contains three Carbon-13 isotopes and five Deuterium atoms, giving it a higher mass than the endogenous compound.

Its utility as an internal standard in mass spectrometry (LC-MS/MS) is based on the following principles:

-

Chemical and Physical Similarity: It is chemically identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.

-

Mass Differentiation: The difference in mass allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

-

Correction for Variability: By adding a known amount of this compound to each sample prior to processing, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification.

Quantitative Data: 1-Stearoylglycerol as a Potential Cancer Biomarker

A key study investigating the link between serum metabolites and prostate cancer risk identified a significant inverse association with 1-stearoylglycerol.[1][3] This suggests that lower levels of circulating 1-stearoylglycerol may be associated with an increased risk of developing prostate cancer.

| Biomarker | Cancer Type | Finding | Statistical Significance | Reference |

| 1-Stearoylglycerol (1-SG) | Prostate Cancer | Statistically significant inverse association with risk of overall prostate cancer. | OR = 0.34 (95% CI = 0.20–0.58), p = 6.3 × 10⁻⁵ | [1][3] |

| 1-Stearoylglycerol (1-SG) | Prostate Cancer | Association persisted for cases diagnosed >5 years after blood collection. | OR = 0.20 (95% CI = 0.07–0.57), p = 0.0024 | [1] |

OR: Odds Ratio; 95% CI: 95% Confidence Interval.

Experimental Protocols

The following sections outline a typical workflow for the quantitative analysis of 1-stearoylglycerol in human serum using this compound as an internal standard.

Lipid Extraction from Serum (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological fluids.[4]

Materials:

-

Human serum samples

-

This compound internal standard solution (in methanol (B129727) or chloroform)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw serum samples on ice.

-

To a 15 mL glass centrifuge tube, add 100 µL of serum.

-

Add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform 1:1) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Parameters:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).

-

Injection Volume: 5-10 µL.

Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

1-Stearoylglycerol (Analyte): The precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct. A characteristic product ion resulting from the neutral loss of the stearoyl group or water would be monitored.

-

This compound (Internal Standard): The precursor ion will be heavier than the analyte due to the isotope labels. The fragmentation pattern will be similar, resulting in a correspondingly heavier product ion.

-

-

Collision Energy and other source parameters: These need to be optimized for the specific instrument and compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| 1-Stearoylglycerol (C₂₁H₄₂O₄) | 359.3 [M+H]⁺ | 285.3 | The product ion corresponds to the stearoyl acylium ion [C₁₈H₃₅O]⁺. Other fragments corresponding to the loss of water from the precursor or glycerol backbone may be observed. |

| This compound | 367.4 [M+H]⁺ | 285.3 | The precursor ion mass is increased by 8 Da (3 from ¹³C and 5 from ²H). The stearoyl fragment remains the same as the labeling is on the glycerol backbone. |

Note: The exact m/z values may vary slightly depending on the adduct formed and instrument calibration. These transitions are predicted and should be empirically optimized.

Signaling Pathways and Biological Context

The levels of 1-stearoylglycerol are tightly regulated by the activity of several enzymes, most notably monoacylglycerol lipase (MAGL). In many aggressive cancers, MAGL is upregulated.[2]

An increase in MAGL activity leads to a decrease in 1-stearoylglycerol levels and a corresponding increase in free fatty acids. These fatty acids can then be channeled into various pathways that support cancer progression, including the synthesis of pro-tumorigenic signaling lipids like lysophosphatidic acid (LPA) and prostaglandins.[2] Therefore, the observed lower levels of 1-stearoylglycerol in the serum of individuals who later developed prostate cancer could be a reflection of increased MAGL activity within the tumor microenvironment.

Experimental Workflow and Logic

The use of this compound is integral to a robust workflow for biomarker discovery and validation.

Conclusion and Future Directions

This compound is an indispensable tool for the accurate quantification of 1-stearoylglycerol in cancer research. The inverse association between circulating 1-stearoylglycerol and prostate cancer risk highlights its potential as a biomarker. However, further studies are needed to validate this finding in larger and more diverse cohorts and to explore its relevance in other types of cancer. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide are intended to facilitate such research. Future investigations should focus on establishing definitive concentration cut-offs for risk stratification and exploring the therapeutic potential of targeting the monoacylglycerol lipase pathway in cancer treatment.

References

- 1. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Technical Guide to the Preliminary Investigation of Lipid Synthesis with Labeled Glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for investigating lipid synthesis using labeled glycerol (B35011). Stable isotope tracing with labeled glycerol is a powerful technique to dynamically visualize and quantify the flux of glycerol into various lipid species, offering critical insights into metabolic pathways in both health and disease. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates key metabolic and signaling pathways.

Introduction to Lipid Synthesis and the Role of Glycerol

Glycerol serves as the backbone for the synthesis of numerous glycerolipids, including triglycerides (TAGs) and phospholipids. The process of lipid synthesis, or lipogenesis, is a fundamental cellular activity with implications in energy storage, membrane structure, and cell signaling. Dysregulation of these pathways is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3]

Stable isotope-labeled glycerol, such as [U-¹³C₃]glycerol or [²H₅]glycerol, allows researchers to trace the metabolic fate of the glycerol backbone as it is incorporated into complex lipids.[2][4] By tracking the appearance of the label in different lipid classes over time, it is possible to determine the rates of synthesis and turnover of these molecules.[5]

Experimental Protocols

The following protocols provide a generalized framework for conducting lipid synthesis studies using labeled glycerol. Specific parameters may need to be optimized based on the experimental system (e.g., cell culture, animal models).

In Vitro Labeling of Adherent Cells

This protocol describes the labeling of cultured cells to measure the rate of glycerol incorporation into cellular lipids.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

Labeled glycerol stock solution (e.g., [U-¹³C₃]glycerol or [²H₅]glycerol)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)[6]

-

Nitrogen gas stream or vacuum concentrator

-

Scintillation vials or appropriate tubes for lipid storage

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Starvation (Optional): To synchronize cells or study specific metabolic states, cells can be incubated in serum-free or nutrient-deficient medium for a defined period before labeling.

-

Labeling: Remove the culture medium and replace it with fresh medium containing the labeled glycerol at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental question.

-

Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

-

Add an appropriate volume of lipid extraction solvent to each well and incubate for 15-20 minutes at room temperature.

-

Scrape the cells and transfer the solvent containing the lipid extract to a clean tube.

-

-

Lipid Extraction (Folch Method):

-

To the chloroform:methanol extract, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[6]

-

Vortex the mixture and centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Preparation for Analysis: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., isopropanol (B130326) for enzymatic assays, or a specific mobile phase for LC-MS).[6]

In Vivo Labeling in Animal Models

This protocol outlines a general procedure for in vivo labeling studies in rodents. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

Animal model (e.g., mice, rats)

-

Labeled glycerol solution, sterile and suitable for injection or infusion (e.g., [²H₅]glycerol)

-

Anesthetic

-

Surgical tools for catheter placement (if applicable)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue collection tools

Procedure:

-

Animal Preparation: Acclimate animals to the experimental conditions. For studies on fasting metabolism, food should be withdrawn for a specified period (e.g., 12-24 hours).[7]

-

Tracer Administration: The labeled glycerol can be administered as a bolus injection (e.g., intraperitoneal or intravenous) or via continuous infusion to achieve a steady-state isotopic enrichment in the plasma.[2][8]

-

Bolus Injection: A single dose of the tracer is administered. This is simpler but results in a changing plasma tracer concentration.

-

Continuous Infusion: A priming dose is often given to rapidly reach isotopic equilibrium, followed by a constant infusion.[8] This method is preferred for kinetic studies as it maintains a relatively stable precursor enrichment.[5]

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

-

-

Lipid Extraction from Tissues:

-

Homogenize the frozen tissue in a suitable buffer or directly in the lipid extraction solvent.

-

Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.[6]

-

-

Analysis: Analyze the isotopic enrichment of glycerol in the plasma and the incorporation of the label into different lipid classes in the tissues of interest using mass spectrometry or other appropriate techniques.

Data Presentation: Quantitative Analysis of Glycerol Incorporation

The following table summarizes representative quantitative data on the incorporation of labeled glycerol into triglycerides in different rat tissues under fed and fasted conditions. This data illustrates how metabolic state can influence lipid synthesis rates.

| Tissue | Condition | Glycerol Incorporation Rate (nmol/µmol triglyceride/h) | Glucose Incorporation Rate (nmol/µmol triglyceride/h) | Reference |

| Soleus Muscle | 24-h Fasted | 69 ± 23 | 4 ± 1 | [7] |

| Gastrocnemius Muscle | 24-h Fasted | 25 ± 5 | 9 ± 2 | [7] |

| Quadriceps Muscle | 24-h Fasted | Lower than Glucose | - | [7] |

| Quadriceps Muscle | Fed | 4 ± 2 | 5 ± 2 | [7] |

| Gastrocnemius Muscle | Fed | 8 ± 3 | 8 ± 2 | [7] |

| Soleus Muscle | Fed | 9 ± 3 | 5 ± 2 | [7] |

Data are presented as mean ± SEM.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows relevant to the investigation of lipid synthesis with labeled glycerol.

Signaling Pathway: Triglyceride Synthesis from Glycerol

This diagram outlines the primary pathway for the synthesis of triglycerides from glycerol, often referred to as the Kennedy pathway.[9]

Caption: De novo triglyceride synthesis pathway from glycerol.

Experimental Workflow: In Vitro Lipid Synthesis Assay

This diagram illustrates the key steps in an in vitro experiment to measure lipid synthesis using labeled glycerol.

References

- 1. Chemical modulation of glycerolipid signaling and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Blood glycerol is an important precursor for intramuscular triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

exploring de novo lipogenesis with 1-Stearoyl-rac-glycerol-13C3,d5

An In-Depth Technical Guide to Exploring De Novo Lipogenesis with 1-Stearoyl-rac-glycerol-13C3,d5

For researchers, scientists, and drug development professionals, understanding the intricacies of de novo lipogenesis (DNL) is critical for developing therapies for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This guide provides a technical overview of DNL, with a focus on the application of the stable isotope-labeled molecule, this compound, in quantitative lipid analysis.

Introduction to De Novo Lipogenesis

De novo lipogenesis is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates.[1][2] This process is essential for storing energy, but its dysregulation is linked to various metabolic disorders.[3] In conditions of excess carbohydrate intake, the surplus is converted into fatty acids in the liver and adipose tissue.[3] These fatty acids are then esterified to form triglycerides for storage.[4] Key enzymes in this pathway include ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN).[5] The study of DNL is crucial for understanding the pathophysiology of metabolic diseases and for the development of targeted therapeutic interventions.[3]

The Role of this compound in DNL Research

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolites. While tracers like deuterated water (D₂O) or ¹³C-acetate are commonly used to measure the rate of DNL, the precise quantification of the resulting lipid species is equally important. This is where labeled internal standards become indispensable.

This compound is a stable isotope-labeled monoacylglycerol. Due to its chemical properties, it is ideally suited for use as an internal standard in mass spectrometry-based lipidomics.[6][7] By adding a known amount of this compound to a biological sample, it is possible to accurately quantify the endogenous levels of stearoyl-rac-glycerol and other similar monoacylglycerols. This is crucial for understanding the downstream fate of newly synthesized fatty acids and the overall impact of DNL on the lipidome.

Signaling Pathways Regulating De Novo Lipogenesis

The regulation of DNL is a complex process governed by hormonal and nutritional signals. The two primary transcription factors that control the expression of lipogenic genes are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[8][9]

-

Insulin (B600854) and SREBP-1c: In the postprandial state, elevated insulin levels activate a signaling cascade that leads to the activation of SREBP-1c.[8][10] Activated SREBP-1c translocates to the nucleus and induces the transcription of genes encoding key lipogenic enzymes.[10]

-

Glucose and ChREBP: High glucose levels independently activate ChREBP.[8] Glucose metabolites activate ChREBP, which then moves to the nucleus and promotes the transcription of genes involved in both glycolysis and lipogenesis.[10][11] The coordinated action of SREBP-1c and ChREBP ensures that fatty acid synthesis is robustly stimulated only when both insulin and glucose are abundant.[11]

Figure 1: Signaling pathway of de novo lipogenesis regulation.

Experimental Protocols

In Vitro DNL Induction and Lipid Extraction

-

Cell Culture and Treatment:

-

Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in appropriate culture medium.

-

Induce DNL by incubating cells in a high-glucose medium supplemented with insulin.

-

-

Lipid Extraction:

-

After incubation, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into a glass tube and add a known amount of this compound as an internal standard.

-

Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Sample Preparation and LC-MS/MS Analysis

-

Derivatization (Optional but Recommended):

-

For improved chromatographic separation and ionization efficiency, derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable chromatography column (e.g., C18) to separate the different lipid species.

-

Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the target monoacylglycerols and the this compound internal standard.

-

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipid - Wikipedia [en.wikipedia.org]

- 5. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Tracer: A Technical Guide to Investigating Glycerolipid Pathways with 1-Stearoyl-rac-glycerol-13C3,d5

A notable scarcity of published research utilizing 1-Stearoyl-rac-glycerol-13C3,d5 as a metabolic tracer exists within the scientific literature. This guide, therefore, serves as a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals on how this stable isotope-labeled monoacylglycerol could be employed to meticulously track the intricate pathways of glycerolipid metabolism. By leveraging established principles of stable isotope tracing and lipidomics, this document outlines the potential applications, experimental design, and data interpretation when using this novel tracer.

Introduction to Glycerolipid Metabolism and Stable Isotope Tracing

Glycerolipids, including triglycerides (TGs) and phospholipids (B1166683) (PLs), are fundamental cellular components, serving as energy storage molecules, structural building blocks of membranes, and signaling intermediates. The dysregulation of glycerolipid metabolism is intrinsically linked to a myriad of diseases, including metabolic syndrome, cardiovascular disease, and cancer. Stable isotope tracing has emerged as a powerful technique to dynamically visualize and quantify the flux of metabolites through specific biochemical pathways, offering a more insightful perspective than static measurements of metabolite concentrations.

This compound is a synthetic monoacylglycerol containing a stearic acid moiety and a glycerol (B35011) backbone labeled with three Carbon-13 (¹³C) atoms and five Deuterium (²H or d) atoms. This dual labeling strategy provides a unique advantage for tracing the metabolic fate of both the glycerol backbone and the fatty acid acyl chain simultaneously. Upon cellular uptake, this tracer can enter various branches of the glycerolipid synthesis pathway, allowing for the detailed investigation of enzymatic activities and pathway dynamics under different physiological or pathological conditions.

Theoretical Incorporation of this compound into Glycerolipid Pathways

Once introduced into a biological system, this compound is anticipated to be metabolized primarily through the monoacylglycerol acyltransferase (MGAT) pathway for triglyceride synthesis or be phosphorylated by an acylglycerol kinase to form lysophosphatidic acid (LPA), a key intermediate in the Kennedy pathway for the synthesis of both triglycerides and phospholipids.

The ¹³C₃-labeled glycerol backbone allows for the tracking of the glycerol component as it is incorporated into diacylglycerols (DAGs), triglycerides (TGs), and the glycerol backbone of various phospholipid classes such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS). The d₅-labeled stearoyl chain enables the tracing of this specific fatty acid as it is incorporated into more complex lipids or potentially undergoes modification.

Below is a diagram illustrating the potential metabolic routes of this compound.

Hypothetical Experimental Protocol: Tracing in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in a cultured cancer cell line to investigate the effects of a hypothetical drug targeting lipid metabolism.

I. Materials and Reagents

-

Cell Line: e.g., HepG2 (human liver cancer cell line)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Tracer: this compound (solubilized in ethanol (B145695) or complexed with bovine serum albumin)

-

Hypothetical Drug: "Drug X" (solubilized in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lipid Extraction Solvents: Methanol, Chloroform (B151607), Water (LC-MS grade)

-

Internal Standards: A cocktail of unlabeled lipid standards for quantification

II. Experimental Workflow

III. Detailed Methodologies

-

Cell Culture and Treatment:

-

Plate HepG2 cells in 6-well plates and grow to approximately 80% confluency.

-

Treat cells with "Drug X" at a predetermined concentration or vehicle (DMSO) for 24 hours.

-

-

Isotope Labeling:

-

Prepare a stock solution of this compound.

-

Replace the culture medium with fresh medium containing the tracer at a final concentration of 10 µM.

-

Incubate for various time points (e.g., 0, 1, 4, 8 hours) to capture the dynamics of tracer incorporation.

-

-

Sample Harvesting and Lipid Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding ice-cold methanol.

-

Scrape the cells and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a specific ratio, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1).

-

Inject the sample into a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatographic method to separate different lipid classes.

-

Acquire data in both positive and negative ion modes to detect a wide range of glycerolipids.

-

Perform targeted analysis to identify and quantify the isotopologues of key glycerolipids (e.g., DAGs, TGs, PCs, PEs) based on their mass-to-charge ratio (m/z).

-

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiment described above. The data illustrates the percentage of labeled species for key glycerolipids over time in vehicle-treated versus "Drug X"-treated cells.

Table 1: Hypothetical Tracer Incorporation into Diacylglycerols (DAGs)

| Time (hours) | Vehicle - % Labeled DAG (¹³C₃) | Drug X - % Labeled DAG (¹³C₃) |

| 0 | 0.0 | 0.0 |

| 1 | 5.2 ± 0.6 | 2.1 ± 0.3 |

| 4 | 18.7 ± 2.1 | 8.5 ± 1.1 |

| 8 | 25.3 ± 2.8 | 12.4 ± 1.5 |

Table 2: Hypothetical Tracer Incorporation into Triglycerides (TGs)

| Time (hours) | Vehicle - % Labeled TG (¹³C₃) | Drug X - % Labeled TG (¹³C₃) |

| 0 | 0.0 | 0.0 |

| 1 | 1.8 ± 0.3 | 0.5 ± 0.1 |

| 4 | 12.5 ± 1.4 | 3.2 ± 0.4 |

| 8 | 22.1 ± 2.5 | 6.8 ± 0.9 |

Table 3: Hypothetical Tracer Incorporation into Phosphatidylcholine (PC)

| Time (hours) | Vehicle - % Labeled PC (¹³C₃) | Drug X - % Labeled PC (¹³C₃) |

| 0 | 0.0 | 0.0 |

| 1 | 0.9 ± 0.1 | 0.8 ± 0.1 |

| 4 | 4.6 ± 0.5 | 4.2 ± 0.6 |

| 8 | 8.2 ± 0.9 | 7.9 ± 1.0 |

Data Interpretation and Concluding Remarks

The hypothetical data presented suggests that "Drug X" significantly inhibits the incorporation of the ¹³C₃-glycerol backbone from the tracer into DAGs and TGs. This would imply that "Drug X" may be an inhibitor of an enzyme upstream of DAG synthesis in the monoacylglycerol pathway, such as MGAT, or in the Kennedy pathway, such as AGK or LPAT. The relatively unchanged incorporation into PC could suggest that the drug has a more specific effect on neutral lipid synthesis rather than phospholipid synthesis, or that the cell compensates through other pathways.

While the direct application of this compound as a tracer is not yet documented, this guide provides a robust theoretical framework and a practical starting point for its use. The dual-labeling strategy offers a powerful tool to dissect the complex and interconnected pathways of glycerolipid metabolism. Future research employing this and similar tracers will undoubtedly provide deeper insights into the dynamic regulation of lipid networks in health and disease, paving the way for the development of novel therapeutic interventions.

Methodological & Application

Application Notes and Protocols for Metabolic Tracing using 1-Stearoyl-rac-glycerol-13C3,d5 in Cell Culture